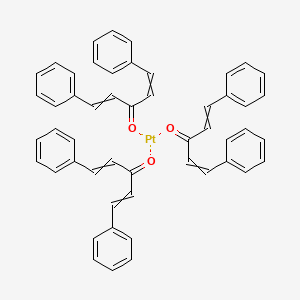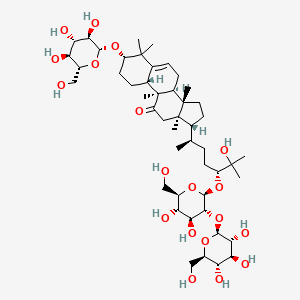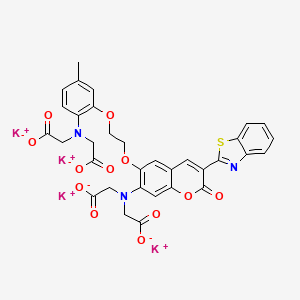
ビス(ヘキサフルオロホスファート)トリ(1,10-フェナントロリン)コバルト(II)
概要
説明
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate): is a coordination compound with the molecular formula C36H24CoF12N6P2 . It is known for its distinctive light yellow to brown powder or crystalline appearance . This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity.
科学的研究の応用
Chemistry:
- Used as a catalyst in organic synthesis and polymerization reactions.
- Employed in the study of electron transfer processes and redox reactions .
Biology:
- Investigated for its potential use in biological imaging and as a probe for studying DNA interactions .
Medicine:
Industry:
作用機序
Target of Action
It’s known that the cobalt(ii) ion in the compound is coordinated by six nitrogen atoms from three bis-chelating 1,10-phenanthroline ligands .
Mode of Action
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) interacts with its targets through the cobalt(II) ion, which lies on a twofold rotation axis and is coordinated by six nitrogen atoms from three bis-chelating 1,10-phenanthroline ligands . This results in a distorted octahedral environment .
Action Environment
The action of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a cool, dark place, preferably at a temperature below 15°C . It should also be protected from light, as it is light-sensitive .
生化学分析
Biochemical Properties
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) plays a crucial role in biochemical reactions, particularly those involving electron transfer. This compound can interact with enzymes, proteins, and other biomolecules, facilitating or inhibiting various biochemical pathways. For instance, it has been shown to interact with bovine serum albumin, affecting its fluorescence properties . The nature of these interactions often involves coordination between the cobalt ion and specific amino acid residues in the proteins, leading to changes in the protein’s conformation and activity.
Cellular Effects
The effects of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the electron transfer processes within cells, which are critical for cellular respiration and energy production . Additionally, its interaction with DNA can lead to changes in gene expression, potentially altering cellular behavior and function .
Molecular Mechanism
At the molecular level, Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. The cobalt ion in the compound can coordinate with specific functional groups in these biomolecules, leading to changes in their structure and activity. For instance, its interaction with DNA has been studied using voltammetric techniques, revealing insights into its binding affinity and mode of interaction . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The effects of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation or interaction with other molecules in the environment . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration . Careful dosage optimization is essential to harness its benefits while minimizing potential risks.
Metabolic Pathways
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. Its role in electron transfer reactions is particularly noteworthy, as it can influence the redox state of cells and affect metabolic flux . The compound’s interaction with specific enzymes can modulate their activity, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and its ability to modulate biochemical processes.
Subcellular Localization
The subcellular localization of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) typically involves the reaction of cobalt(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate anions. The reaction is usually carried out in an organic solvent such as acetonitrile under controlled temperature and light conditions to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.
Substitution: Ligand exchange reactions where 1,10-phenanthroline ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Various ligands such as bipyridine or other nitrogen-containing ligands can be used under mild conditions.
Major Products:
Oxidation: Formation of cobalt(III) complexes.
Reduction: Regeneration of cobalt(II) complexes.
Substitution: Formation of new coordination complexes with different ligands.
類似化合物との比較
- Tris(1,10-phenanthroline)cobalt(III) Bis(hexafluorophosphate)
- Bis(ethylcyclopentadienyl)cobalt(III) Hexafluorophosphate
- Bis(cyclopentadienyl)cobalt(III) Hexafluorophosphate
Uniqueness: Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is unique due to its specific coordination environment provided by the 1,10-phenanthroline ligands, which enhances its stability and reactivity in various chemical and biological processes. Its ability to undergo reversible redox reactions and form stable complexes with a wide range of ligands makes it particularly valuable in scientific research and industrial applications .
特性
IUPAC Name |
cobalt(2+);1,10-phenanthroline;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Co.2F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLDWYRTFCWAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24CoF12N6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31876-74-1 | |
| Record name | Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2-b]Thiophene](/img/structure/B1496593.png)


![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1496609.png)
![3-Oxazolidinyloxy, 2-[(8R)-11-hydroxy-15,15-dimethyl-11-oxido-6-oxo-8-[[(1-oxohexadecyl)oxy]methyl]-7,10,12-trioxa-15-azonia-11-phosphahexadec-1-yl]-4,4-dimethyl-2-undecyl-, inner salt](/img/structure/B1496619.png)

